Octinoxate
Overview
Description
It is an organic UV filter that absorbs UV-B radiation, protecting the skin from sunburn and other harmful effects of UV exposure . Octinoxate is an ester formed from methoxycinnamic acid and 2-ethylhexanol . It was originally developed in the 1950s and has since become a widely used ingredient in sun protection formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethylhexanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Methoxycinnamic acid+2-ethylhexanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octinoxate primarily undergoes photochemical reactions due to its role as a UV filter. It absorbs UV-B radiation and undergoes a photochemical transformation, converting the absorbed energy into less harmful heat . Additionally, this compound can participate in ester hydrolysis under acidic or basic conditions, leading to the formation of methoxycinnamic acid and 2-ethylhexanol .
Common Reagents and Conditions
Photochemical Reactions: UV-B radiation
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Major Products Formed
Photochemical Reactions: Heat (energy dissipation)
Ester Hydrolysis: Methoxycinnamic acid and 2-ethylhexanol
Scientific Research Applications
Octinoxate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Octinoxate acts as a chemical filter by absorbing UV-B radiation and converting it into less harmful energy, such as heat . This process involves the excitation of electrons within the this compound molecule, which then release the absorbed energy as heat, preventing the UV-B radiation from penetrating the skin . This compound primarily accumulates in the outermost layer of the epidermis, where it exerts its photoprotective effects .
Comparison with Similar Compounds
Octinoxate is often compared with other UV filters used in sunscreens, such as oxybenzone, avobenzone, and titanium dioxide. Here are some key points of comparison:
Oxybenzone: Like this compound, oxybenzone absorbs UV-B radiation but also provides some protection against UV-A rays.
Titanium Dioxide: Titanium dioxide is a mineral UV filter that reflects and scatters UV radiation.
This compound is unique in its ability to provide effective UV-B protection while being easily incorporated into various cosmetic formulations due to its oil-soluble nature .
Similar Compounds
- Oxybenzone
- Avobenzone
- Titanium Dioxide
- Zinc Oxide
Properties
IUPAC Name |
2-ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGZDTIWKVFICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025302 | |
Record name | Octinoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-77-3 | |
Record name | 2-Ethylhexyl 4-methoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5466-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octinoxate [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octinoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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